molecular formula C16H11BrIN3S B11552464 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-iodophenyl)-1,3-thiazole

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-iodophenyl)-1,3-thiazole

Cat. No.: B11552464
M. Wt: 484.2 g/mol
InChI Key: GPPYOGRCBHUKMW-DJKKODMXSA-N
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Description

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-IODOPHENYL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring substituted with bromophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-IODOPHENYL)-1,3-THIAZOLE typically involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-iodophenyl isothiocyanate under controlled conditions to yield the final thiazole derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-IODOPHENYL)-1,3-THIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-IODOPHENYL)-1,3-THIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-IODOPHENYL)-1,3-THIAZOLE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-3-METHYLQUINOXALINE
  • 4,4’-DIBROMOBENZOPHENONE
  • (2-(4-BROMOPHENYL)ETHENE-1,1,2-TRIYL)TRIBENZENE

Uniqueness

2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(4-IODOPHENYL)-1,3-THIAZOLE is unique due to its combination of bromophenyl and iodophenyl groups attached to a thiazole ring. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science. The presence of both bromine and iodine atoms allows for versatile chemical modifications, enhancing its utility in various research fields.

Properties

Molecular Formula

C16H11BrIN3S

Molecular Weight

484.2 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-iodophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11BrIN3S/c17-13-5-1-11(2-6-13)9-19-21-16-20-15(10-22-16)12-3-7-14(18)8-4-12/h1-10H,(H,20,21)/b19-9+

InChI Key

GPPYOGRCBHUKMW-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)I)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)I)Br

Origin of Product

United States

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